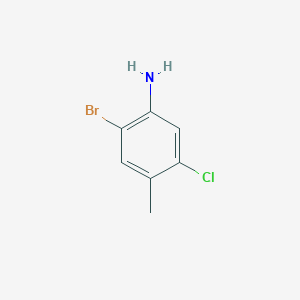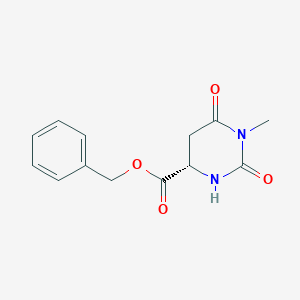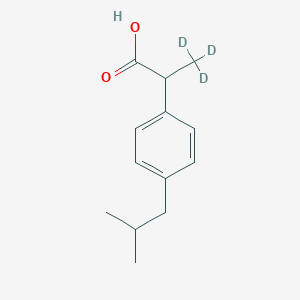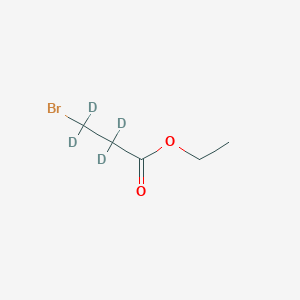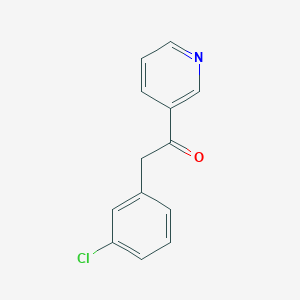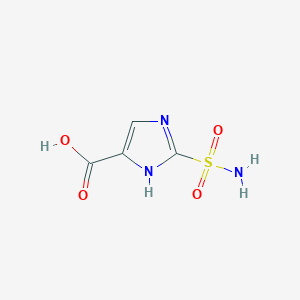
2-sulfamoyl-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sulfamoyl-1H-imidazole-5-carboxylic acid (SICA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. SICA is a sulfonamide derivative that possesses a unique molecular structure, which makes it an excellent candidate for various biological and chemical processes.
Mécanisme D'action
The mechanism of action of 2-sulfamoyl-1H-imidazole-5-carboxylic acid is primarily based on its ability to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. The compound achieves this by binding to the active site of the enzyme, thereby preventing the substrate from accessing the enzyme's catalytic site. The inhibition of these enzymes can lead to various physiological effects, including a reduction in blood pressure and a decrease in the production of cerebrospinal fluid.
Effets Biochimiques Et Physiologiques
2-sulfamoyl-1H-imidazole-5-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase. The compound has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including Alzheimer's disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-sulfamoyl-1H-imidazole-5-carboxylic acid in lab experiments is its ability to act as a potent inhibitor of various enzymes. This property makes it an excellent tool for studying enzyme kinetics and protein structure determination. However, one of the limitations of using 2-sulfamoyl-1H-imidazole-5-carboxylic acid in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, including the investigation of its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is also needed to determine the optimal conditions for the synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, as well as its potential applications in various chemical and biological processes.
Conclusion:
In conclusion, 2-sulfamoyl-1H-imidazole-5-carboxylic acid is a chemical compound that has significant potential in various scientific research applications. The compound's ability to act as a potent inhibitor of various enzymes makes it an excellent tool for studying enzyme kinetics and protein structure determination. Further research is needed to determine the optimal conditions for the synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, as well as its potential applications in various chemical and biological processes.
Méthodes De Synthèse
The synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid can be achieved through various methods, including the reaction of imidazole-5-carboxylic acid with sulfamic acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions, and the yield of 2-sulfamoyl-1H-imidazole-5-carboxylic acid can be optimized through various parameters, including temperature, pressure, and reaction time.
Applications De Recherche Scientifique
2-sulfamoyl-1H-imidazole-5-carboxylic acid has found extensive applications in scientific research, primarily due to its ability to act as a potent inhibitor of various enzymes. The compound has been studied for its potential use in the treatment of various diseases, including cancer, malaria, and bacterial infections. 2-sulfamoyl-1H-imidazole-5-carboxylic acid has also been used as a tool in various biochemical assays, including enzyme kinetics and protein structure determination.
Propriétés
Numéro CAS |
103054-45-1 |
|---|---|
Nom du produit |
2-sulfamoyl-1H-imidazole-5-carboxylic acid |
Formule moléculaire |
C4H5N3O4S |
Poids moléculaire |
191.17 g/mol |
Nom IUPAC |
2-sulfamoyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H5N3O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)(H2,5,10,11) |
Clé InChI |
XRQNHQCPCJANBN-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=N1)S(=O)(=O)N)C(=O)O |
SMILES canonique |
C1=C(NC(=N1)S(=O)(=O)N)C(=O)O |
Synonymes |
1H-Imidazole-4-carboxylicacid,2-(aminosulfonyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



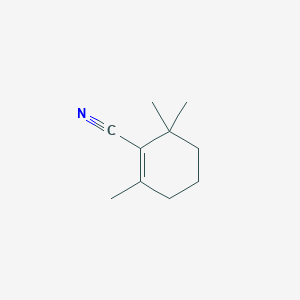
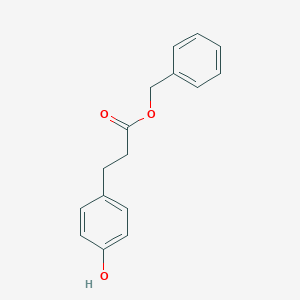
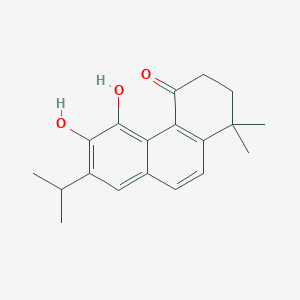
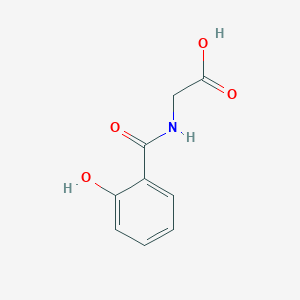
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
